molecular formula C14H7Cl3N2O B11169947 2,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide

2,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide

Cat. No.: B11169947
M. Wt: 325.6 g/mol
InChI Key: CIQCFNQSVWOWAT-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(3-chloro-4-cyanophenyl)benzamide is a chemical compound with the molecular formula C14H7Cl3N2O It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 3-chloro-4-cyanophenylamine . This reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(3-chloro-4-cyanophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO)

    Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the chlorine atoms

    Reduction: Amino derivatives

    Oxidation: Carboxylic acid derivatives

Scientific Research Applications

2,4-Dichloro-N-(3-chloro-4-cyanophenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways by modulating receptor activities or downstream effectors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-(3-chloro-4-cyanophenyl)benzamide is unique due to the presence of both chlorine and nitrile functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .

Properties

Molecular Formula

C14H7Cl3N2O

Molecular Weight

325.6 g/mol

IUPAC Name

2,4-dichloro-N-(3-chloro-4-cyanophenyl)benzamide

InChI

InChI=1S/C14H7Cl3N2O/c15-9-2-4-11(13(17)5-9)14(20)19-10-3-1-8(7-18)12(16)6-10/h1-6H,(H,19,20)

InChI Key

CIQCFNQSVWOWAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)C#N

Origin of Product

United States

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